molecular formula C12H18ClNO2 B12325076 Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride

Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride

Cat. No.: B12325076
M. Wt: 243.73 g/mol
InChI Key: BZBCEVICCCLGHO-UHFFFAOYSA-N
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Description

Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is commonly used in scientific research and industrial applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of benzylamine with methyl acrylate in the presence of a catalyst to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride involves its interaction with specific molecular targets. It is known to act on certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[2-(benzyl(methyl)amino)ethyl]benzoate;hydrochloride
  • Benzyl tert-butyl nitroxide
  • Ethyl benzoate

Uniqueness

Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-10(12(14)15-3)13(2)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H

InChI Key

BZBCEVICCCLGHO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N(C)CC1=CC=CC=C1.Cl

Origin of Product

United States

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